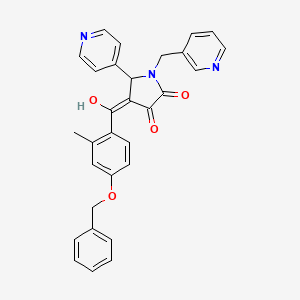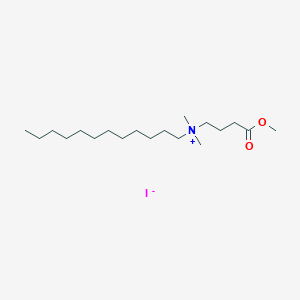![molecular formula C23H19ClN2O B12015221 2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)
2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused with a benzoxazine ring, along with chlorophenyl and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Formation of the Benzoxazine Ring: The pyrazole intermediate is then reacted with an ortho-aminophenol derivative under acidic or basic conditions to form the benzoxazine ring.
Substitution Reactions: The final step involves introducing the chlorophenyl and methylphenyl substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine
- 2-(4-Methylphenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine
- 2-(4-Chlorophenyl)-5-(2-chlorophenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine
Uniqueness
2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine is unique due to the specific combination of chlorophenyl and methylphenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19ClN2O |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19ClN2O/c1-15-6-2-3-7-18(15)23-26-21(19-8-4-5-9-22(19)27-23)14-20(25-26)16-10-12-17(24)13-11-16/h2-13,21,23H,14H2,1H3 |
InChI Key |
XUOKYNFKRSLXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)

![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015168.png)
![2-({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12015174.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12015182.png)

![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)


